(2r)-2-(3,4-Dichlorophenyl)oxirane chemical properties
(2r)-2-(3,4-Dichlorophenyl)oxirane chemical properties
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
(2r)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide compound featuring a dichlorinated phenyl group. Due to its reactive oxirane ring and specific stereochemistry, it holds potential as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The physical and chemical properties of this compound are crucial for its handling, characterization, and application in research and development.
Table 1: Physicochemical Properties of (2r)-2-(3,4-Dichlorophenyl)oxirane
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | Calculated |
| Appearance | Likely a colorless oil or low-melting solid | Inferred from similar compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred from structural features |
| InChI | InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 | [1] |
| InChIKey | HIOFHWTUAOODBJ-QMMMGPOBSA-N | [1] |
| SMILES | C1--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for (2r)-2-(3,4-Dichlorophenyl)oxirane is not currently available in published literature. However, based on the analysis of similar substituted phenyloxiranes, the expected NMR spectral characteristics can be predicted.
Expected ¹H NMR (CDCl₃) Spectral Features:
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Oxirane Protons: The three protons on the epoxide ring would appear as a set of coupled multiplets in the upfield region, typically between δ 2.5 and 4.0 ppm. The specific coupling patterns (dd, ddd) would be influenced by their cis/trans relationships.
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Aromatic Protons: The three protons on the dichlorophenyl ring would appear as multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution pattern would dictate the specific splitting patterns.
Expected ¹³C NMR (CDCl₃) Spectral Features:
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Oxirane Carbons: The two carbons of the epoxide ring would appear in the aliphatic region, typically between δ 45 and 60 ppm.
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Aromatic Carbons: The six carbons of the dichlorophenyl ring would appear in the aromatic region, between δ 125 and 140 ppm. The carbons bearing the chlorine atoms would be significantly deshielded.
Experimental Protocols
Synthesis of Phenyl-Substituted Oxiranes (General Procedure)
While a specific protocol for the enantioselective synthesis of (2r)-2-(3,4-Dichlorophenyl)oxirane is not detailed in the available literature, a general and adaptable method for the synthesis of phenyl-substituted oxiranes involves the epoxidation of the corresponding styrene derivative. A common and effective method is the Corey-Chaykovsky reaction.
Experimental Workflow: Corey-Chaykovsky Epoxidation
Caption: General workflow for the synthesis of 2-(3,4-Dichlorophenyl)oxirane.
Methodology:
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Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), trimethylsulfoxonium iodide is suspended in anhydrous dimethyl sulfoxide (DMSO). Sodium hydride (60% dispersion in mineral oil) is added portion-wise at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of dimethylsulfoxonium methylide.
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Epoxidation: The corresponding 3,4-dichlorostyrene is dissolved in anhydrous DMSO and added dropwise to the ylide solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or GC-MS).
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Workup: The reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,4-dichlorophenyl)oxirane as a racemic mixture.
Note on Enantioselectivity: To obtain the specific (2r)-enantiomer, a chiral epoxidation method such as the Sharpless asymmetric epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation would be required, or a kinetic resolution of the racemic epoxide.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of (2r)-2-(3,4-Dichlorophenyl)oxirane is limited. However, studies on structurally related dichlorophenyl oxiranes and other dichlorophenyl-containing compounds provide insights into potential biological effects.
Interaction with Hepatic Enzymes
Research on the herbicide tridiphane, which is 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, has shown that this class of compounds can significantly impact hepatic enzyme systems in mice.[2] Administration of tridiphane led to:
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Increased liver weight.
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Elevated activity of microsomal and cytosolic epoxide hydrolases.
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Increased glutathione S-transferase (GST) activity.
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Proliferation of hepatic peroxisomes.[2]
These findings suggest that dichlorophenyl oxiranes can modulate xenobiotic metabolism pathways. The induction of epoxide hydrolases is a key response to exposure to epoxides, as these enzymes are involved in their detoxification. The proliferation of peroxisomes is a known effect of certain xenobiotics and can have implications for lipid metabolism and oxidative stress.
Hypothesized Signaling Pathway: Peroxisome Proliferation
Caption: Hypothesized activation of PPAR signaling by dichlorophenyl oxiranes.
Potential Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of various dichlorophenyl-containing compounds against different cancer cell lines. For instance, dichlorophenylacrylonitriles have shown significant growth inhibition and selectivity for breast cancer cells.[3] While the oxirane moiety introduces a different type of reactivity, its electrophilic nature suggests a potential for covalent modification of biological macromolecules, which could lead to cytotoxicity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: (2r)-2-(3,4-Dichlorophenyl)oxirane is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the solvent alone.
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Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion
(2r)-2-(3,4-Dichlorophenyl)oxirane is a chiral molecule with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its chemical properties can be inferred from its structure. The synthesis can likely be achieved through established methods for epoxidation, with chiral control being a key consideration for obtaining the specific enantiomer. Based on studies of related compounds, (2r)-2-(3,4-Dichlorophenyl)oxirane may exhibit biological activity, potentially affecting hepatic enzyme systems and demonstrating cytotoxic effects. Further experimental investigation is required to fully characterize its physical properties and to elucidate its biological mechanism of action and potential therapeutic applications.
References
- 1. PubChemLite - (2r)-2-(3,4-dichlorophenyl)oxirane (C8H6Cl2O) [pubchemlite.lcsb.uni.lu]
- 2. The effect of tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) on hepatic epoxide-metabolizing enzymes: indications of peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
